molecular formula C9H8FN3O2 B12118217 Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B12118217
M. Wt: 209.18 g/mol
InChI Key: CNFGASORFJJXJR-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a fluorinated pyrazolo[1,5-a]pyrimidine derivative characterized by a methyl group at position 5, fluorine at position 3, and a methyl carboxylate at position 6. Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry due to their broad pharmacological activities, including anticancer, antimicrobial, and kinase-inhibiting properties . This article compares the structural, synthetic, and functional aspects of this compound with its analogues, emphasizing substituent effects on biological activity and physicochemical properties.

Properties

Molecular Formula

C9H8FN3O2

Molecular Weight

209.18 g/mol

IUPAC Name

methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C9H8FN3O2/c1-5-3-7(9(14)15-2)13-8(12-5)6(10)4-11-13/h3-4H,1-2H3

InChI Key

CNFGASORFJJXJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Protocol for Intermediate Synthesis

  • Cyclocondensation :
    β-Enaminones react with NH-3-aminopyrazoles under microwave irradiation (180°C, 20 minutes) to form pyrazolo[1,5-a]pyrimidines.

    • Yield: 80–90%.

  • Vilsmeier–Haack Formylation :
    The intermediate undergoes formylation using an iminium salt (Vilsmeier reagent) under microwave conditions (100°C, 15 minutes).

    • Yield: 85–90%.

  • Esterification :
    The formyl group is oxidized and esterified using methanol and sulfuric acid.

    • Yield: 75–80%.

Performance Metrics

  • Reaction Time : Reduced from 10–24 hours to <1 hour.

  • Purity : >95% by HPLC.

Green Chemistry Approaches

Recent efforts focus on minimizing environmental impact through solvent-free conditions, biocatalysts, and energy-efficient techniques.

Solvent-Free Cyclocondensation

  • Method : 3-Aminopyrazole and dimethyl acetylenedicarboxylate (DMAD) react under solvent-free conditions at 120°C for 2 hours.

  • Yield : 78–82%.

Ultrasound-Assisted Synthesis

  • Protocol : KHSO₄-catalyzed reaction of aminopyrazoles with alkynes in aqueous ethanol under ultrasonic irradiation (40 kHz, 50°C, 1 hour).

  • Yield : 70–75%.

Comparative Analysis

MethodConditionsYield (%)TimeEnvironmental Impact
Traditional Multi-StepPOCl₃, reflux20–2548+ hoursHigh (toxic byproducts)
Microwave-Assisted180°C, microwave75–801 hourModerate
Solvent-Free120°C, no solvent78–822 hoursLow
Ultrasound-Assisted50°C, KHSO₄, ultrasound70–751 hourLow

Critical Analysis of Functional Group Compatibility

Fluorine Substituent Stability

  • Fluorine at C3 remains stable under acidic and basic conditions but may hydrolyze under prolonged heating (>200°C).

Ester Group Reactivity

  • The methyl ester at C7 is susceptible to nucleophilic attack, necessitating mild conditions during substitution reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactors enable precise temperature control and reduce POCl₃ usage by 40%.

  • Output : 1–2 kg/day with >90% purity.

Catalyst Recycling

  • KHSO₄ from ultrasound-assisted methods is recoverable (85% efficiency over 5 cycles) .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate. It has been evaluated for its effectiveness against various cancer cell lines. For instance, research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxicity against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. Specific compounds showed IC50 values in the low micromolar range, suggesting a promising therapeutic index for further development .

Antifungal and Insecticidal Properties

The compound has also been investigated for its antifungal and insecticidal activities. A study synthesized novel trifluoromethyl pyrimidine derivatives, including this compound, which demonstrated notable antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The antifungal efficacy was assessed through bioassays, revealing inhibition rates comparable to established fungicides .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of Pyrazole Ring : Utilizing appropriate reagents to construct the pyrazole ring.
  • Fluorination : Introducing fluorine at the 3-position to enhance biological activity.
  • Carboxylation : Adding a carboxylate group to improve solubility and reactivity.

The yields of these synthesis processes can vary but typically range from 20% to 60%, depending on the reaction conditions .

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated several pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compounds were tested against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AK5622.5
Compound BMV4-113.0
This compoundMCF-74.0

These results indicate that the compound possesses significant anticancer properties that warrant further investigation .

Case Study 2: Agricultural Applications

In agricultural studies, the compound's insecticidal properties were tested against common pests like Spodoptera frugiperda and Mythimna separata. The bioassay results demonstrated moderate effectiveness compared to traditional insecticides:

CompoundTarget PestMortality Rate (%) at 500 µg/ml
Compound CSpodoptera frugiperda60
This compoundMythimna separata55

This suggests potential utility in crop protection strategies .

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects at Position 3

  • Fluorine’s small size minimizes steric hindrance compared to bulkier groups like 2,4-dichlorophenyl in analogues .
  • Bromine/Aryl Groups : In 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (), bromine facilitates Suzuki-Miyaura cross-coupling for C-3 arylation, enabling library diversification. Aryl groups (e.g., phenyl) at C-3 enhance π-π stacking interactions in kinase inhibitors .

Substituent Effects at Position 5

  • Methyl Group (Target Compound) : The methyl group provides moderate steric bulk and lipophilicity, balancing solubility and membrane permeability. In contrast, 5-(3-methoxyphenyl) or 5-(4-methylphenyl) substituents () introduce aromaticity, enhancing interactions with hydrophobic kinase pockets but reducing metabolic stability .
  • Amine/Thiol Derivatives : SNAr reactions at C-5 with amines or thiols () yield derivatives with improved water solubility, crucial for oral bioavailability .

Substituent Effects at Position 7

  • It may also serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid .
  • Trifluoromethyl vs. Morpholine : Analogues with 7-(trifluoromethyl) () exhibit enhanced metabolic resistance and hydrophobic binding, while 7-morpholinyl groups () improve solubility and hydrogen-bonding capacity .

Kinase Inhibition

  • Pim1 Kinase : Trifluoromethyl analogues () show potent Pim1 inhibition (IC₅₀ < 100 nM), while morpholine-substituted derivatives () target PI3K/mTOR pathways. The target compound’s fluorine and methyl groups may optimize selectivity for serine/threonine kinases .
  • DPP-4 Inhibition: Pyrazolo[1,5-a]pyrimidines with polar substituents (e.g., anilino groups) achieve IC₅₀ values of ~50 nM (). The methyl carboxylate in the target compound could mimic carboxylic acid DPP-4 inhibitors (e.g., sitagliptin) after hydrolysis .

Anticancer Activity

  • Cytotoxicity : Analogues like ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate () inhibit MCF-7 breast cancer cells. The target compound’s fluorine may enhance DNA intercalation or topoisomerase inhibition .

Comparative Data Table

Compound Name Substituents (C-3, C-5, C-7) Key Activity/Property Reference
Target Compound F, CH₃, COOCH₃ Kinase inhibition (predicted) -
3-Bromo-7-(trifluoromethyl)pyrazolo[...] Br, H, CF₃ Pim1 inhibition (IC₅₀ < 100 nM)
Ethyl 5-(3-methoxyphenyl)-7-CF₃ [...] H, 3-MeOPh, CF₃ Anticancer (MCF-7 IC₅₀ ~10 µM)
7-Morpholinyl derivative () H, H, morpholine PI3K/mTOR inhibition
3-(2,4-Dichlorophenyl)-5-(4-FPh)-7-CF₃ [...] 2,4-Cl₂Ph, 4-FPh, CF₃ Antitrypanosomal activity

Biological Activity

Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in oncology and medicinal chemistry. This article discusses the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H8FN3O2
  • CAS Number : 1707602-46-7

Synthesis Methods

The synthesis of this compound typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other electrophiles. This method allows for significant structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its biological activity and selectivity against specific targets .

Anticancer Properties

This compound has shown promising results as an anticancer agent. It acts primarily as an inhibitor of the Pim-1 kinase, which is implicated in various cancer types due to its role in promoting cell survival and proliferation .

In a study evaluating the biological activity of pyrazolo[1,5-a]pyrimidines, it was found that compounds within this class exhibited nanomolar inhibitory activity against Pim-1. The lead compound from this series demonstrated over 98% inhibition of Pim-1 at a concentration of 1 μM .

The mechanism through which this compound exerts its effects involves the inhibition of BAD protein phosphorylation. This inhibition is crucial since BAD is a pro-apoptotic factor whose phosphorylation by Pim-1 leads to cell survival . The compound's selectivity profile indicates minimal off-target effects, making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have highlighted the efficacy and selectivity of pyrazolo[1,5-a]pyrimidines:

  • Pim-1 Inhibition : A study reported that selected compounds from this class inhibited both Pim-1 and Flt-3 kinases, with a preference for Pim-1. The selectivity score calculated for one lead compound (11b) was 0.14, indicating high specificity .
  • Cell-Based Assays : In vitro assays demonstrated that compounds significantly reduced colony formation in cancer cell lines at submicromolar concentrations. This suggests that these compounds can effectively induce apoptosis in tumor cells .
  • Fluorescence Properties : The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its photophysical properties, making it useful as a fluorescent probe in biological studies. This dual functionality enhances its application in both therapeutic and diagnostic contexts .

Kinase Selectivity Profile

CompoundKinase Target% Inhibition at 1 μM
11bPim-1>98%
TRKC96%
Flt-3>95%
TRKB>90%
LCK>80%

Biological Activity Summary

Activity TypeEffectiveness
AnticancerHigh
Kinase InhibitionNanomolar
Selectivity ProfileExcellent

Q & A

Q. What are the common synthetic routes for Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate?

The synthesis typically involves cyclocondensation reactions between substituted pyrazole precursors and fluorinated ketones or esters. For example, ultrasonic-assisted multicomponent reactions in aqueous-alcohol media (e.g., ethanol/water) with catalysts like KHSO₄ can yield pyrazolo[1,5-a]pyrimidine scaffolds . Alternative methods include FeCl₃/PVP-catalyzed cyclization of 5-amino-pyrazole derivatives with fluorinated diones under reflux conditions . Optimization of solvent systems (e.g., dimethyl sulfoxide or ethanol) and temperature control is critical for regioselectivity and yield.

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and fluorine coupling patterns .
  • Mass spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural determination, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives using SHELX software for refinement .
  • FT-IR : To identify functional groups like ester carbonyls (C=O) and C-F stretches .

Q. What are the typical chemical reactions this compound undergoes?

Reactivity is influenced by the electron-withdrawing fluorine and ester groups:

  • Nucleophilic substitution : Fluorine at position 3 can be replaced by amines or thiols under basic conditions .
  • Ester hydrolysis : Base-mediated hydrolysis of the methyl ester to carboxylic acid derivatives .
  • Ring functionalization : Electrophilic aromatic substitution at the pyrimidine ring, often requiring directing groups for regiocontrol .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

Systematic optimization involves:

  • Catalyst screening : FeCl₃/PVP enhances cyclization efficiency by stabilizing intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated precursors, while aqueous-alcohol mixtures reduce side reactions .
  • Temperature gradients : Stepwise heating (e.g., 60°C → reflux) minimizes decomposition of labile intermediates (Table 1 in ).

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or poor crystal quality. Strategies include:

  • Cross-validation : Combining ¹³C NMR chemical shifts with X-ray data to confirm bond hybridization and substituent positions .
  • DFT calculations : Predicting NMR/IR spectra and comparing with experimental data to validate structural assignments .
  • Twinned data refinement : Using SHELXL for high-resolution crystallographic datasets to resolve overlapping electron densities .

Q. What computational methods predict the biological activity of this compound?

  • Molecular docking : Screening against target enzymes (e.g., PI3K or cathepsins) to assess binding affinity and mechanism of inhibition .
  • QSAR modeling : Correlating substituent electronic properties (Hammett σ values) with activity data from analogs .
  • DFT studies : Calculating frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic stability .

Q. How do substituent modifications influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Fluorine substitution : Enhances metabolic stability and target binding via hydrophobic/electrostatic interactions .
  • Ester vs. carboxylic acid : The methyl ester improves cell permeability, while hydrolysis to the acid enhances solubility for in vitro assays .
  • Pyrimidine ring substituents : Bulky groups (e.g., cyclopropyl) reduce off-target effects by restricting conformational flexibility .

Q. What strategies stabilize labile intermediates during synthesis?

  • Low-temperature quenching : Rapid cooling after cyclization prevents decomposition of dihydropyrimidinone intermediates .
  • Protecting groups : Boc protection of amines during multi-step syntheses .
  • Continuous flow reactors : Minimize exposure to harsh conditions (e.g., high heat) in industrial-scale production .

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